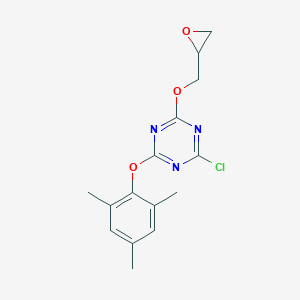![molecular formula C11H24O3Si B056954 Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate CAS No. 116414-91-6](/img/structure/B56954.png)
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is a chemical compound that is widely used in scientific research. It is a silylated ester that is used as a precursor in the synthesis of various compounds.
Mechanism Of Action
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate acts as a silylating agent. It reacts with various functional groups, such as alcohols, amines, and carboxylic acids, to form silylated derivatives. These derivatives are then used in the synthesis of various compounds.
Biochemical And Physiological Effects
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate does not have any known biochemical or physiological effects. It is used solely as a precursor in the synthesis of various compounds.
Advantages And Limitations For Lab Experiments
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is a versatile compound that has many advantages in laboratory experiments. It is easy to synthesize, and its silylating properties make it useful in the synthesis of various compounds. However, it has some limitations. It is not stable in acidic conditions and can decompose under certain conditions.
Future Directions
There are many future directions for the use of methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate in scientific research. It can be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. It can also be used in the development of new materials, such as polymers and coatings. Further research can be done to optimize the synthesis process and develop new applications for this compound.
Scientific Research Applications
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is widely used in scientific research as a precursor in the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
properties
CAS RN |
116414-91-6 |
|---|---|
Product Name |
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate |
Molecular Formula |
C11H24O3Si |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxybutanoate |
InChI |
InChI=1S/C11H24O3Si/c1-9(8-10(12)13-5)14-15(6,7)11(2,3)4/h9H,8H2,1-7H3 |
InChI Key |
YMQKYTUCHSHLJI-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
synonyms |
3-(tert-Butyldimethylsiloxy)butyric acid methyl ester |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

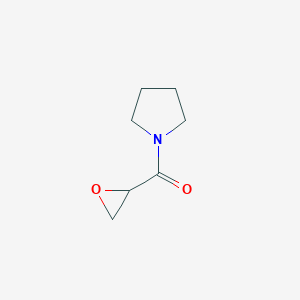
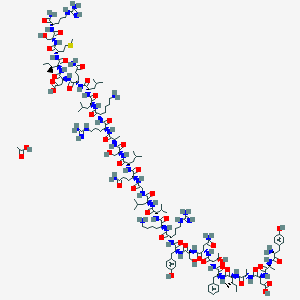
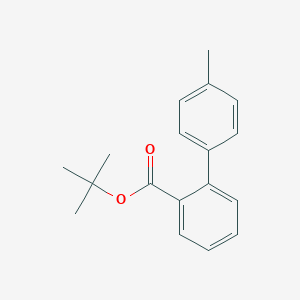
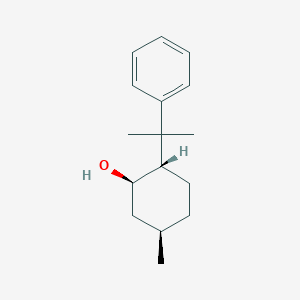
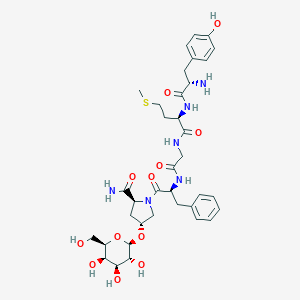
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)
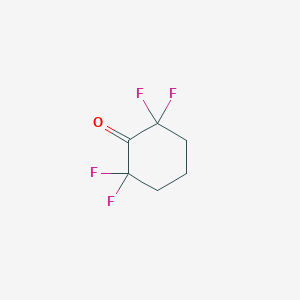
![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)
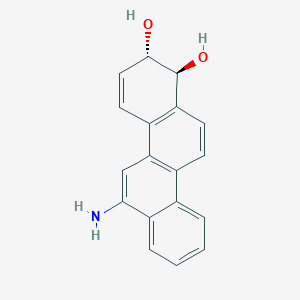
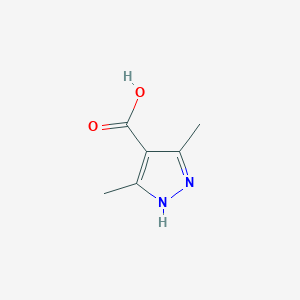
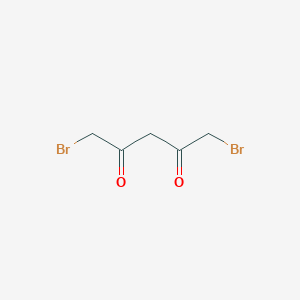
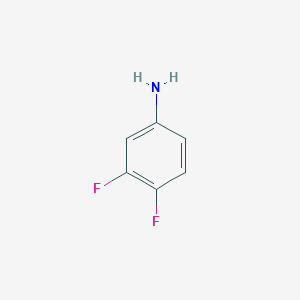
![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
